molecular formula C8H9NO4S B1409429 2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid CAS No. 1547490-47-0

2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid

Cat. No. B1409429
CAS RN: 1547490-47-0
M. Wt: 215.23 g/mol
InChI Key: CKENIOJCIDBVAU-UHFFFAOYSA-N
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Description

“2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid” is a complex organic compound that contains several functional groups. It has a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring. The compound also contains an oxetane group, which is a three-membered cyclic ether, and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. These groups are likely to influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The thiazole ring is aromatic and relatively stable. The oxetane ring is strained and therefore more reactive. The carboxylic acid group can participate in various reactions such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Transformations in Organic Synthesis

  • "2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid" and its derivatives are used in transformations of other compounds in organic synthesis. For example, compounds like methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, prepared from related compounds, have been transformed into various other chemical structures (Žugelj et al., 2009).

Synthesis of Bioactive Molecules

  • Thiazole derivatives, including those related to "2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid", have been synthesized and studied for their bioactive properties. For instance, specific derivatives showed moderate cytotoxicity against certain cell lines, indicating potential applications in drug discovery (Chen et al., 2013).

Development of New Synthetic Methods

  • Research on thiazole carboxylic acids includes the development of new synthetic methods. These methods are crucial for the homologation of thiazoles and oxazoles, expanding the possibilities in synthetic chemistry (Cornwall et al., 1987).

Design of Heterocyclic γ-Amino Acids

  • Heterocyclic γ-amino acids based on thiazole rings, such as 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, have been reported. These are valuable in mimicking secondary structures of proteins, offering potential applications in biochemical research and drug design (Mathieu et al., 2015).

Structural Studies and Crystallography

  • Thiazole carboxylic acid derivatives have been studied for their crystal structures, providing insights into their molecular conformations and interactions, which is valuable for understanding their chemical behavior and potential applications (Wu et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. The compound could potentially interact with biological macromolecules like proteins or DNA .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied as a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-methyl-4-(oxetan-3-yloxy)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-4-9-7(6(14-4)8(10)11)13-5-2-12-3-5/h5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKENIOJCIDBVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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